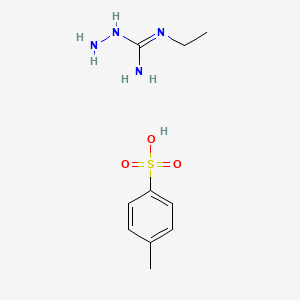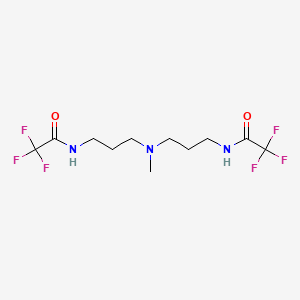
1,1'-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene is an organic compound with the molecular formula C({23})H({32})O This compound features a central hexane backbone substituted with methoxy and tetramethyl groups, flanked by two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene typically involves the following steps:
-
Formation of the Central Hexane Backbone: : The central hexane backbone can be synthesized through a series of alkylation reactions. Starting with a suitable hexane derivative, methyl groups are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.
-
Introduction of Methoxy Groups: : The methoxy groups are introduced through nucleophilic substitution reactions. Methanol can be used as the nucleophile in the presence of a strong base like sodium hydride to replace halide leaving groups on the hexane backbone.
-
Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the hexane backbone. This can be achieved through a coupling reaction, such as a Suzuki coupling, where phenylboronic acid reacts with a halogenated hexane derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzene rings can be hydrogenated to form cyclohexane derivatives using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the interactions of methoxy and methyl groups with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution.
相似化合物的比较
Similar Compounds
1,1’-(1-Methoxy-3,3,5,5-tetramethylbutane-1,1-diyl)dibenzene: Similar structure but with a shorter central backbone.
1,1’-(1-Methoxy-3,3,5,5-tetramethylpentane-1,1-diyl)dibenzene: Similar structure with a pentane backbone.
1,1’-(1-Methoxy-3,3,5,5-tetramethylheptane-1,1-diyl)dibenzene: Similar structure with a heptane backbone.
Uniqueness
1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene is unique due to its specific hexane backbone length and the presence of both methoxy and tetramethyl groups, which confer distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of 1,1’-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
164802-26-0 |
|---|---|
分子式 |
C23H32O |
分子量 |
324.5 g/mol |
IUPAC 名称 |
(1-methoxy-3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C23H32O/c1-21(2,3)17-22(4,5)18-23(24-6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |
InChI 键 |
YJWPJVVDURTHDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
methanone](/img/structure/B14278765.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)


